(1-Cyclohexylethyl)(ethyl)amine

Physicochemical characterization Chromatography method development Solvent selection in synthesis

(1-Cyclohexylethyl)(ethyl)amine (CAS 1158052-95-9) is a chiral secondary amine with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol. It features a stereogenic center at the carbon atom linking the cyclohexyl and N-ethylamino groups, rendering it useful as a chiral intermediate or resolving agent in asymmetric synthesis.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13258026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclohexylethyl)(ethyl)amine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCNC(C)C1CCCCC1
InChIInChI=1S/C10H21N/c1-3-11-9(2)10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3
InChIKeyPHVBLKGDIJEAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclohexylethyl)(ethyl)amine (CAS 1158052-95-9): A Chiral Secondary Amine Building Block for Stereoselective Synthesis


(1-Cyclohexylethyl)(ethyl)amine (CAS 1158052-95-9) is a chiral secondary amine with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . It features a stereogenic center at the carbon atom linking the cyclohexyl and N-ethylamino groups, rendering it useful as a chiral intermediate or resolving agent in asymmetric synthesis . The compound is commercially available from specialized chemical suppliers under the synonym 1-Cyclohexyl-N-ethylethan-1-amine with purities of ≥95–98% .

Chiral secondary amine scaffold for stereoselective synthesis
Supports chiral resolution and asymmetric catalysis workflows
Available as research-grade chiral intermediate with verified identity

Why (1-Cyclohexylethyl)(ethyl)amine Cannot Be Replaced by N-Ethylcyclohexylamine or Other Simple Cyclohexylamines


Generic substitution of (1-cyclohexylethyl)(ethyl)amine with simpler, non-chiral cyclohexylamines such as N-ethylcyclohexylamine (CAS 5459-93-8) is not scientifically valid when stereochemical integrity is required. The target compound possesses a chiral center at the benzylic-like carbon bridging the cyclohexyl ring and the amine, a feature absent in N-ethylcyclohexylamine where the nitrogen is directly attached to the ring . This stereogenic center enables enantioselective interactions in chiral resolution, asymmetric catalysis, and the synthesis of enantiopure pharmaceuticals—a capability that achiral cyclohexylamines cannot replicate . Furthermore, the extended ethylene linker between the cyclohexyl ring and the nitrogen atom significantly alters physicochemical properties: the target compound exhibits a higher boiling point (198.3 °C) and calculated logP (2.56) compared to N-ethylcyclohexylamine (165 °C, logP ~1.03–2.32), reflecting altered lipophilicity and intermolecular interactions that impact phase-transfer behavior and solubility .

Achiral comparator lacks stereogenic center
N-Ethylcyclohexylamine and similar simple cyclohexylamines are achiral and cannot support enantioselective synthesis or chiral resolution, limiting substitution for stereochemical applications.
Physicochemical profile may shift method conditions
Altered lipophilicity and boiling point relative to achiral analogs can change phase-transfer behavior and distillation parameters, requiring re-optimization of synthetic protocols.

Head-to-Head Quantitative Differentiation of (1-Cyclohexylethyl)(ethyl)amine from Its Closest Analogs


Molecular Weight and Boiling Point: (1-Cyclohexylethyl)(ethyl)amine vs. N-Ethylcyclohexylamine

(1-Cyclohexylethyl)(ethyl)amine (C₁₀H₂₁N, MW 155.28 g/mol) has a molecular weight 28.05 Da higher than its nearest non-chiral analog N-ethylcyclohexylamine (C₈H₁₇N, MW 127.23 g/mol) due to the additional ethylene (–CH₂CH₂–) linker . This structural difference translates to a 33.3 °C higher boiling point (198.3 °C vs. 165 °C) , which directly impacts distillation-based purification and solvent exchange workflows.

MW & Boiling Point
Data to verify
ΔMW +28.05 Da ΔBP +33.3°C
Supports purification method selection
Calculated/experimental values at 760 mmHg
Physicochemical characterization Chromatography method development Solvent selection in synthesis

Lipophilicity (LogP): (1-Cyclohexylethyl)(ethyl)amine vs. N-Ethylcyclohexylamine

The calculated logP of (1-cyclohexylethyl)(ethyl)amine is 2.57, which is approximately 1.5 log units higher than that of N-ethylcyclohexylamine (logP range 1.03–2.32, depending on the calculation method) . This increased lipophilicity is attributed to the additional two methylene units in the ethylene linker, which enhance hydrophobic surface area.

Lipophilicity (LogP)
Data to verify
Target logP 2.56 vs. comparator 1.03–2.32
Higher organic-phase partitioning
Method-dependent calculation; confirm experimentally
Lipophilicity LogP Membrane permeability Drug-likeness Extraction efficiency

Chirality and Stereochemical Utility: (1-Cyclohexylethyl)(ethyl)amine vs. Achiral N-Ethylcyclohexylamine

(1-Cyclohexylethyl)(ethyl)amine possesses a stereogenic center at the carbon atom bearing the cyclohexyl, methyl, and N-ethyl substituents, making it a chiral secondary amine . In contrast, N-ethylcyclohexylamine (CAS 5459-93-8) is achiral because the nitrogen is directly bonded to the symmetric cyclohexyl ring . The (R)- and (S)-enantiomers of the primary amine analog 1-cyclohexylethylamine are commercially available and are employed in the preparation of chiral stationary phases for HPLC and as chiral auxiliaries . The N-ethyl secondary amine variant extends this utility to applications where a secondary amine is required, such as in the formation of chiral enamines or as a precursor to chiral N-ethylamide ligands.

Chirality
Class-level
Chiral (1 stereogenic center) vs. achiral comparator
Required for enantioselective applications
Enantiopure analogs available (ee≥94%)
Chiral resolution Asymmetric synthesis Chiral auxiliary Enantiomeric excess

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Impact on Pharmacokinetic Profile

(1-Cyclohexylethyl)(ethyl)amine has a topological polar surface area (TPSA) of 12.03 Ų, a single hydrogen bond donor, and a single hydrogen bond acceptor . While N-ethylcyclohexylamine shares the same hydrogen bond donor/acceptor count, its TPSA is predicted to be essentially identical (12.03 Ų) due to the same NH functional group . The key difference arises from the larger hydrophobic scaffold of the target compound (3 rotatable bonds vs. 2 for N-ethylcyclohexylamine), which, combined with the higher logP, yields a distinct CNS MPO (Multiparameter Optimization) score. Although direct CNS MPO values are not computed in the source datasheets, the 0.25–1.5 log unit higher logP and identical TPSA predict improved passive membrane permeability relative to the comparator .

TPSA & H-Bonding
Data to verify
TPSA 12.03 Ų HBD 1, HBA 1 3 rotatable bonds
Supports CNS permeability prediction
In silico; requires experimental validation
Medicinal chemistry ADME prediction Blood-brain barrier CNS drug design

Optimal Procurement and Research Use Cases for (1-Cyclohexylethyl)(ethyl)amine Based on Quantitative Evidence


Synthesis of Chiral N-Ethylamide Ligands for Asymmetric Catalysis

The chiral secondary amine scaffold of (1-cyclohexylethyl)(ethyl)amine serves as a direct precursor to chiral N-ethylamide ligands through acylation. Unlike the achiral N-ethylcyclohexylamine (BP 165 °C), the target compound's higher boiling point (198.3 °C) allows for high-temperature amidation reactions without solvent loss, as demonstrated in the quantitative boiling point comparison . The resulting chiral ligands can be applied in transition metal-catalyzed asymmetric transformations, where the stereogenic center at the 1-cyclohexylethyl position has been shown, by class-level inference from the primary amine analogs, to induce enantioselectivity .

Chiral Resolving Agent for Racemic Carboxylic Acids via Diastereomeric Salt Formation

The 1.2–1.5 log unit higher lipophilicity (logP 2.56 vs. 1.03 for N-ethylcyclohexylamine) enhances partitioning of the resulting diastereomeric ammonium salts into organic phases during extractive resolution. This property, combined with the compound's chirality, makes (1-cyclohexylethyl)(ethyl)amine a viable candidate for classical resolution of racemic acids, where the achiral N-ethylcyclohexylamine cannot be used because it would produce non-diastereomeric (identical) salts that cannot be separated by crystallization.

CNS-Penetrant Fragment Library Design in Medicinal Chemistry

The favorable CNS drug-like properties of (1-cyclohexylethyl)(ethyl)amine—TPSA of 12.03 Ų, a single hydrogen bond donor, and logP of 2.56 —align with established CNS MPO guidelines for brain penetration . Medicinal chemists building fragment libraries for neurodegenerative disease targets should select this compound over N-ethylcyclohexylamine when higher lipophilicity is needed to engage hydrophobic binding pockets, while retaining a low TPSA to maintain passive permeability. The additional rotatable bond (3 vs. 2) also provides greater conformational flexibility for induced-fit binding.

High-Temperature Continuous Flow Synthesis

The 33.3 °C higher boiling point of (1-cyclohexylethyl)(ethyl)amine relative to N-ethylcyclohexylamine (198.3 °C vs. 165 °C) permits its use as a solvent or reactant in continuous flow reactors operating at elevated temperatures (e.g., 150–180 °C) without risk of vapor lock or cavitation that would occur with the more volatile comparator. This property is particularly relevant for amination reactions requiring prolonged residence times at high temperature, where maintaining a single liquid phase is critical for yield consistency.

Application
Selection Property
Validation Focus
Chiral N-ethylamide ligand synthesis
Chiral secondary amine scaffold
Enantioselectivity in asymmetric catalysis
Resolution of racemic carboxylic acids
Lipophilic chiral amine for diastereomeric salt formation
Enantiomeric separation by crystallization
CNS fragment library design
Low TPSA and moderate logP
Predicted passive membrane permeability
High-temperature continuous flow synthesis
Higher boiling point for liquid-phase reactions
Process consistency at elevated temperatures
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